(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine
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Overview
Description
(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a pyridine-3-ylsulfonyl group and a methanamine group
Mechanism of Action
Target of Action
Similar compounds have been found to target theCCR5 receptor , which plays a crucial role in the process of HIV-1 entry .
Mode of Action
It’s worth noting that similar compounds have been found to inhibitH(+),K(+)-ATPase activity in a potassium-competitive manner , which is quite different from proton pump inhibitors .
Biochemical Pathways
Related compounds have been found to impact thegastric acid secretion pathway .
Result of Action
Similar compounds have been found to exert apotent and longer-lasting inhibitory action on gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Pyridine-3-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a pyridine-3-sulfonyl chloride reagent under basic conditions.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine: Similar structure with the pyridine ring substituted at the 2-position.
(1-(Pyridin-4-ylsulfonyl)piperidin-4-yl)methanamine: Similar structure with the pyridine ring substituted at the 4-position.
Uniqueness
(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine is unique due to the specific positioning of the pyridine-3-ylsulfonyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(1-pyridin-3-ylsulfonylpiperidin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c12-8-10-3-6-14(7-4-10)17(15,16)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSZDGDPNCYRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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